Hugorosenone

Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products are renowned for their vast chemical diversity, a result of evolutionary processes that have optimized their interactions with biological macromolecules nih.govopenaccessjournals.com. This inherent complexity and unique structural architecture often translate into potent and specific biological activities, making them a rich source for identifying novel drug leads scirp.orgitmedicalteam.pl. Historically, a significant percentage of approved drugs, particularly in areas like antimicrobials, anticancer, and anti-inflammatory agents, have originated from or been inspired by natural compounds scirp.orgitmedicalteam.pl. Beyond direct therapeutic applications, natural products are crucial in chemical biology for elucidating molecular mechanisms, validating drug targets, and serving as templates for the design of synthetic analogs with improved properties nih.govresearchgate.net. Their ability to interact with challenging biological targets, such as protein-protein interactions, further underscores their importance in modern drug discovery nih.gov.

Overview of Rosane (B1243671) Diterpenoid Classifications and Structural Diversity

Diterpenoids constitute a major class of natural products characterized by a skeleton of four isoprene (B109036) units, totaling 20 carbon atoms. These compounds exhibit remarkable structural diversity, encompassing various skeletal types, including abietanes, atisanes, kaurenes, and rosanes, among others acgpubs.orgnih.govmdpi.comsemanticscholar.orgresearchgate.net. The rosane diterpenoid subclass is recognized for its specific carbon skeleton and has been identified in various plant species, notably within the Euphorbiaceae family acgpubs.orgresearchgate.net. The structural variability within rosanes arises from differences in oxygenation patterns, the presence of unsaturation, and the arrangement of fused rings, leading to a wide array of chemical architectures acgpubs.orgnih.govmdpi.comsemanticscholar.orgresearchgate.net. Some rosane diterpenoids are also characterized by the presence of an aromatic ring A, which can serve as a chemotaxonomic marker acgpubs.org.

Historical Context of Hugorosenone Discovery and Initial Characterization

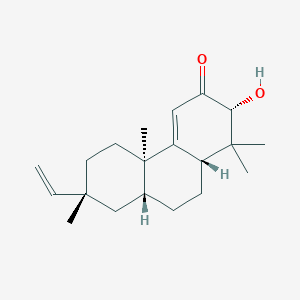

This compound is a notable member of the rosane diterpenoid family. Its initial isolation and characterization have been reported from the root barks of plant species such as Hugonia castaneifolia and Hugonia busseana bioline.org.brresearchgate.net. The compound was identified through detailed spectroscopic analyses, including mass spectrometry and NMR, which elucidated its structure researchgate.net. This compound is described as a colorless to pale yellow liquid with a distinctive aromatic taste chembk.com. Its chemical identity is established with a CAS number of 217096-49-6 and a molecular formula of C20H30O2, with a molecular weight of 302.4 g/mol chembk.comchemfaces.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4bR,7R,8aR,10aR)-7-ethenyl-2-hydroxy-1,1,4b,7-tetramethyl-2,5,6,8,8a,9,10,10a-octahydrophenanthren-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-19(4)9-10-20(5)13(12-19)7-8-14-15(20)11-16(21)17(22)18(14,2)3/h6,11,13-14,17,22H,1,7-10,12H2,2-5H3/t13-,14-,17+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBXGHPGNJJSFO-GVEXGNBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3CC(CCC3(C2=CC(=O)C1O)C)(C)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)CC[C@@H]3C2=CC(=O)[C@@H](C3(C)C)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019970 | |

| Record name | (+)-Hugorosenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217096-49-6 | |

| Record name | (+)-Hugorosenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Findings on Hugorosenone

Biological Activities and Potential Applications

Hugorosenone has demonstrated promising biological activities, particularly in the context of vector control and potential antimalarial applications. Investigations into its larvicidal properties have shown significant efficacy against Anopheles gambiae mosquito larvae. Specifically, studies have reported LC50 values of 0.3028 mg/mL at 24 hours of exposure and 0.0986 mg/mL at 48 hours of exposure, indicating a dose-dependent and time-dependent larvicidal effect researchgate.netscribd.com.

Furthermore, in silico studies have explored this compound's potential as an antimalarial agent. Molecular docking analysis against the hexokinase-1 protein of Plasmodium falciparum yielded a docking score of -7.7, suggesting a strong binding affinity and interaction with this crucial parasitic enzyme unar.ac.id. These findings highlight this compound as a compound of interest for further research in combating malaria vectors and potentially the parasite itself.

Other Hugonia Species and Geographic Distribution (e.g., Hugonia busseana)

Other Reported Uses

Beyond its biological activities, this compound possesses properties that lend themselves to applications in the fragrance industry. Its characteristic aromatic taste and scent profile make it a valuable ingredient in the formulation of perfumes, cigarette products, and various personal care items, where it contributes unique olfactory notes chembk.com.

Data Tables

Table 1: Physicochemical Properties of Hugorosenone

| Property | Value | Source |

| Chemical Name | This compound | chembk.comchemfaces.com |

| CAS Number | 217096-49-6 | chembk.comchemfaces.com |

| Molecular Formula | C20H30O2 | chembk.comchemfaces.com |

| Molecular Weight | 302.4 g/mol | chemfaces.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Taste/Odor | Special aromatic taste | chembk.com |

| Primary Use (Sensory) | Fragrance component | chembk.com |

Table 2: Reported Biological Activities and Uses of this compound

| Activity/Use | Target/Application | Specific Data | Source |

| Larvicidal Activity | Anopheles gambiae larvae | LC50 (24h): 0.3028 mg/mL; LC50 (48h): 0.0986 mg/mL | researchgate.netscribd.com |

| In silico Antimalarial Potential | Plasmodium falciparum hexokinase-1 | Docking Score: -7.7 | unar.ac.id |

| Fragrance Component | Perfumes, cigarettes, personal care | Contributes unique aromatic properties | chembk.com |

Compound List

Co-occurring and Related Diterpenoids from Hugonia Species

18-Hydroxythis compound

Co-isolation of Structurally Similar Rosane Diterpenoids (e.g., Hugorosenol)

The phytochemical investigation of Hugonia castaneifolia root bark has successfully isolated several rosane diterpenoids, including this compound itself, along with structurally related compounds such as 18-hydroxythis compound and 18-hydroxy-3-deoxythis compound nih.govresearch-nexus.netudsm.ac.tzcnjournals.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Hugorosenol, identified as 1(10),15-rosadiene-2β,3β-diol, has also been co-isolated from the same plant source nih.govresearch-nexus.netudsm.ac.tzresearchgate.netresearchgate.net. The isolation of these related compounds provides insight into the biosynthetic pathways and structural variations within the rosane diterpenoid family found in H. castaneifolia.

Characterization of Other Diterpenoid Types (e.g., Dipodocarpanoids: Hugonone A, Hugonone B)

Beyond the rosane diterpenoids, the phytochemical analysis of Hugonia castaneifolia has also yielded compounds belonging to other diterpenoid classes. Notably, dipodocarpanoids such as Hugonone A and Hugonone B have been isolated and characterized from the root bark of this species nih.govresearch-nexus.netudsm.ac.tzcnjournals.comresearchgate.netresearchgate.net. The structural determination of these compounds was achieved through comprehensive spectroscopic analyses, contributing to a broader understanding of the diverse diterpenoid profile of H. castaneifolia.

Application of Advanced Spectroscopic Techniques for Molecular Structure Determination

The determination of this compound's structure has been achieved through the meticulous application of various spectroscopic methods. These techniques collectively allow chemists to dissect the molecule, piece by piece, to reconstruct its complete architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic compounds, providing detailed information about the chemical environments of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR experiments, specifically ¹H NMR and ¹³C NMR, serve as the initial step in characterizing a molecule. ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about neighboring protons). Similarly, ¹³C NMR spectra provide insights into the different types of carbon atoms present, their hybridization (e.g., sp³, sp², sp), and the presence of functional groups like carbonyls or double bonds. For this compound, these 1D spectra are fundamental for identifying the basic building blocks and functional groups within its diterpenoid framework.

To establish the complete connectivity and relative stereochemistry of this compound, multidimensional NMR experiments are employed. These techniques provide correlations between different nuclei, offering a more profound understanding of the molecular structure.

COSY (COrrelation SpectroscopY): This experiment reveals scalar couplings between protons (¹H-¹H), thereby identifying protons that are vicinal (separated by two or three bonds) and coupled to each other. By mapping these correlations, segments of the proton framework can be assembled.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). This is crucial for assigning specific proton signals to their corresponding carbon atoms, thereby linking the ¹H and ¹³C NMR data.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments detect through-space proximity between protons. Cross-peaks in a NOESY spectrum indicate protons that are close in space, even if they are not directly bonded. This information is paramount for determining the relative stereochemistry and the three-dimensional conformation of this compound.

| Spectroscopic Technique | Purpose in this compound Elucidation | Information Gained |

| ¹H NMR | Determining proton environments, chemical shifts, and coupling patterns. | Identification of various proton types and their local environments. |

| ¹³C NMR | Determining carbon environments and identifying different carbon types. | Elucidation of the carbon skeleton and functional groups (e.g., sp³, sp², carbonyl carbons). |

| COSY | Establishing ¹H-¹H scalar couplings, revealing connectivity. | Mapping out proton spin systems and structural fragments based on vicinal couplings. |

| HSQC | Establishing direct one-bond ¹H-¹³C correlations. | Assigning specific proton signals to their corresponding carbon atoms. |

| HMBC | Establishing longer-range (2-4 bond) ¹H-¹³C correlations. | Connecting different molecular fragments, confirming quaternary carbons, and establishing the overall skeleton. |

| NOESY | Detecting through-space proximity between protons. | Determining relative stereochemistry and the spatial arrangement of atoms within the molecule. |

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound. By analyzing the mass-to-charge ratio (m/z) of ions, the molecular formula can be determined, and fragmentation patterns can offer clues about the molecule's structure.

High-resolution mass spectrometry techniques, such as ESI-FT-ICR-MS, are particularly valuable for obtaining highly accurate mass measurements. For this compound, ESI-FT-ICR-MS analysis reported by Baraza et al. yielded a molecular ion at m/z = 325.23013 [M+Na]⁺. This precise measurement strongly supported the proposed molecular formula of C₂₀H₃₀O₂ researchgate.net. Such high-resolution data is essential for distinguishing between compounds with very similar nominal masses and for confirming the exact elemental composition.

| Mass Spectrometry Technique | Reported Data for this compound | Significance |

| ESI-FT-ICR-MS | [M+Na]⁺ at m/z = 325.23013 | Confirmed molecular formula C₂₀H₃₀O₂ researchgate.net. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies.

For this compound, IR spectroscopy would be employed to identify key functional groups present in its diterpenoid structure. Typical absorptions expected for a molecule like this compound include:

Carbonyl (C=O) group: Usually observed as a strong absorption in the range of 1710-1720 cm⁻¹ for ketones.

Hydroxyl (O-H) group: Appears as a broad, strong absorption in the 3200-3550 cm⁻¹ region due to hydrogen bonding, characteristic of alcohols.

Carbon-Carbon double bonds (C=C): Typically show absorptions in the 1630-1680 cm⁻¹ range, with intensity varying based on symmetry.

Aliphatic C-H stretching: Observed in the 2850-3000 cm⁻¹ region.

| Functional Group Type | Characteristic Absorption Range (cm⁻¹) | Expected Intensity | Significance for this compound |

| C=O (Ketone) | 1710-1720 | Strong | Indicates the presence of a ketone functional group. |

| O-H (Alcohol) | 3200-3550 (broad) | Strong | Indicates the presence of a hydroxyl group. |

| C=C (Alkene) | 1630-1680 | Variable | Indicates the presence of double bonds within the structure. |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Characteristic of saturated hydrocarbon portions. |

Larvicidal Activity of this compound

Evaluation of this compound as a Biorational Alternative for Vector Control

This compound has demonstrated significant potential as a biorational alternative for controlling disease vectors, primarily mosquitoes. Studies have indicated its efficacy in targeting mosquito larvae, a critical stage for intervention in vector control programs.

Larvicidal Activity: this compound has been identified as possessing larvicidal activity against mosquito species such as Anopheles gambiae semanticscholar.orgbioline.org.brresearchgate.netresearchgate.net. Research has quantified this activity, with reported LC50 values of 0.3028 mg/mL and 0.0986 mg/mL at 24 and 48 hours, respectively, against Anopheles gambiae larvae researchgate.net. Another study reported an LC50 value of 0.3028 mg/ml against An. gambiae semanticscholar.org. These findings highlight its potential as a natural insecticide for mosquito control semanticscholar.org.

Proposed Mechanisms of Biological Action

The biological effects of this compound are being elucidated through various investigations, focusing on its impact at cellular, molecular, and physiological levels.

Exploration of Cellular and Molecular Targets for Antifungal Effects

While the primary focus of the provided information relates to insecticidal and antimalarial potential, some research touches upon antifungal properties. Natural compounds, including diterpenes like this compound, are known to exhibit antifungal activity by targeting essential cellular processes in fungi. Common targets for antifungal agents include the fungal cell membrane and cell wall, as well as enzymes involved in ergosterol (B1671047) biosynthesis or nucleic acid synthesis frontiersin.orgjptcp.comjustintimemedicine.comdrfungus.orgnih.govresearchgate.net. Specific molecular targets for this compound's antifungal effects are not detailed in the provided snippets, but its classification as a diterpenoid suggests potential interactions with cellular membranes or metabolic pathways researchgate.netscialert.net.

Investigation of Physiological and Biochemical Effects on Insect Larvae

This compound's impact on insect larvae, particularly mosquito larvae, has been investigated. Research indicates that compounds like this compound can disrupt normal physiological and biochemical processes. While specific biochemical pathways affected by this compound in insect larvae are not explicitly detailed, studies on similar natural compounds have shown effects on development duration and reproduction aloki.hu. The larvicidal activity itself implies a disruption of essential physiological functions leading to mortality semanticscholar.orgresearchgate.net.

Computational Approaches to Target Identification (e.g., Molecular Docking with Plasmodium falciparum Hexokinase-1)

Computational methods, such as molecular docking, are being employed to identify potential molecular targets for this compound, particularly in the context of antimalarial drug discovery. This compound has been computationally docked with Plasmodium falciparum Hexokinase-1, an enzyme crucial for the parasite's energy metabolism unar.ac.idresearchgate.netresearchgate.netglobalauthorid.comresearchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov.

Molecular Docking Score: this compound exhibited a docking score of -7.7 kcal/mol when docked with Plasmodium falciparum Hexokinase-1, indicating a strong binding affinity to the target protein unar.ac.idresearchgate.net. This suggests a potential inhibitory role of this compound against this vital parasitic enzyme. The study aimed to identify molecules with potential antimalarial activity through such computational analyses unar.ac.idresearchgate.netglobalauthorid.comresearchgate.netnih.govbiorxiv.orgnih.gov.

Table 1: Molecular Docking Scores of this compound with Plasmodium falciparum Hexokinase-1

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound | Plasmodium falciparum Hexokinase-1 | -7.7 | unar.ac.idresearchgate.net |

Broader Biological Spectrum and Potential Cross-Activity

Beyond its effects on mosquito larvae and potential antimalarial activity, this compound has also been noted for its antifungal properties researchgate.netscialert.net. The rosane diterpenoid structure of this compound suggests a potential for interaction with various biological systems. While specific details on its broader spectrum or cross-activity are limited in the provided text, its classification as a diterpenoid implies a capacity for diverse biological interactions, a common characteristic of this class of natural products.

Biosynthesis and Chemical Ecology of Hugorosenone

Elucidation of Proposed Biosynthetic Pathways for Rosane (B1243671) Diterpenoids

Diterpenoids are a large and structurally varied class of natural products derived from four isoprene (B109036) units. Their biosynthesis in plants originates from the universal precursor geranylgeranyl pyrophosphate (GGPP). GGPP is synthesized through two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol and mitochondria, and the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids scribd.commdpi.com.

The formation of the diverse array of diterpenoid skeletons from GGPP is primarily catalyzed by terpene synthases (TPS). These enzymes are responsible for the cyclization of the linear GGPP molecule into various cyclic structures, including labdanes, pimaranes, and rosanes, among others scribd.comscribd.com. Rosane diterpenoids, the subclass to which Hugorosenone belongs, are characterized by a distinct carbon skeleton. While the precise enzymatic cascade leading to the formation of the rosane framework is complex and involves specific cyclization patterns, it is understood to initiate from GGPP. The elucidation of these specific pathways is an ongoing area of research, aiming to map the intricate enzymatic steps that generate these unique molecular architectures.

Precursors and Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound, as a rosane diterpenoid, commences with the precursor geranylgeranyl pyrophosphate (GGPP) scribd.commdpi.com. Following the formation of the GGPP molecule, the pathway diverges into a series of enzymatic transformations that build the characteristic rosane diterpenoid skeleton.

The initial key step involves the action of specific terpene synthases (TPS) . These enzymes catalyze the cyclization of GGPP, folding it into complex cyclic structures. For rosane diterpenoids, this would involve a series of carbocation rearrangements and cyclizations to establish the multi-ring system. Following the formation of the basic diterpene skeleton, cytochrome P450 monooxygenases (P450s) and other oxidative enzymes play a critical role in functionalizing the molecule. These enzymes introduce oxygen-containing groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, at specific positions on the diterpenoid backbone, leading to the final structure of this compound nih.gov. While the exact TPS and P450 enzymes responsible for this compound synthesis have not been exhaustively detailed in the public domain, their involvement is inferred from the general mechanisms of diterpenoid biosynthesis.

Role of this compound as a Plant Defense Metabolite

Plant secondary metabolites are often synthesized and accumulated as a defense mechanism against various environmental stressors, including pathogens, herbivores, and abiotic factors mdpi.commetwarebio.comnih.gov. This compound has demonstrated biological activities that strongly support its role as a plant defense compound.

Research has identified this compound as an antifungal constituent isolated from the root bark of Hugonia castaneifolia nih.gov. This suggests that this compound may protect the plant from fungal infections, contributing to its disease resistance. Furthermore, this compound has shown larvicidal activity against Anopheles gambiae mosquito larvae nih.govabu.edu.ngup.ac.za. This activity indicates a potential role in deterring or eliminating insect pests that could harm the plant or its reproductive structures. By exhibiting these properties, this compound serves as a component of the plant's chemical arsenal, enhancing its survival and fitness in its natural environment.

Chemodiversity within Hugonia Species and Environmental Factors Influencing Production

The genus Hugonia, belonging to the family Linaceae, comprises several species, with Hugonia castaneifolia being a known source of this compound nih.govwikipedia.org. Chemodiversity refers to the variation in the chemical composition of plants, which can occur between different species, or even within populations of the same species. This chemical variability is often a result of adaptation to diverse ecological niches and varying environmental pressures. While this compound has been identified in H. castaneifolia, detailed studies on the extent of its chemodiversity across other Hugonia species are limited in the available literature. It is plausible that different Hugonia species may produce this compound or related rosane diterpenoids in varying quantities, or possess entirely different suites of secondary metabolites.

The production of plant secondary metabolites, including this compound, is significantly influenced by environmental factors . These factors can act as triggers or modulators, prompting the plant to synthesize these compounds as part of its adaptive response mdpi.commetwarebio.comnih.govoliptek.commdpi.comfrontiersin.org. Key environmental influences include:

Nutrient Availability: The levels of essential nutrients such as carbon, nitrogen, and phosphorus in the soil can impact the plant's metabolic capacity and its ability to allocate resources towards the production of defense compounds mdpi.comnih.gov.

Water Availability: Environmental conditions such as drought stress can induce the production of various protective metabolites, including terpenoids, which help the plant cope with water scarcity mdpi.comnih.govfrontiersin.org.

Soil Conditions: Factors like soil pH and the presence of trace metals can indirectly influence plant metabolism by affecting nutrient uptake and the function of metabolic enzymes mdpi.com.

Biotic Stress: Direct exposure to environmental stressors such as pathogens, herbivores, or mechanical damage can act as potent elicitors, stimulating the plant to synthesize and deploy defense compounds like this compound mdpi.commetwarebio.comnih.gov.

These environmental cues often interact, and their combined effect dictates the plant's metabolic output, influencing the concentration and specific profile of secondary metabolites produced, including compounds like this compound.

Table 1: Properties and Biological Activities of this compound

| Compound Name | Chemical Formula | CAS Number | Class | Key Biological Activities |

| This compound | CHO | 217096-49-6 | Rosane Diterpenoid | Antifungal, Larvicidal (against Anopheles gambiae) |

Future Research Directions and Translational Prospects

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

To maximize the therapeutic and pesticidal potential of Hugorosenone, comprehensive Structure-Activity Relationship (SAR) studies are essential. These investigations aim to systematically modify the chemical structure of this compound and evaluate how these alterations impact its biological activity. By understanding which structural features are critical for efficacy, researchers can design and synthesize novel analogues with enhanced potency, broader spectrum of activity, improved stability, or reduced off-target effects.

SAR studies would typically involve synthesizing a library of this compound derivatives through targeted chemical modifications. These modifications could include:

Functional Group Alterations: Modifying the hydroxyl group, the ketone moiety, or the exocyclic vinyl group. For instance, esterification or etherification of the hydroxyl group, reduction or oxidation of the ketone, or saturation of the double bonds could yield compounds with altered lipophilicity and receptor binding.

Stereochemical Variations: Investigating the impact of specific stereocenters on bioactivity, potentially through stereoselective synthesis or chiral separation.

Skeleton Modifications: Introducing or removing specific ring structures or substituents to explore their influence on activity.

The results of these studies would be cataloged in data tables, correlating specific structural changes with measured biological activity.

Illustrative SAR Data Table:

| Analogue Name/Modification | Structural Change | Target Organism/Pathway | IC50 / LC50 Value | Relative Potency (vs. This compound) |

| This compound | - | Anopheles gambiae | 0.30 mg/mL (24h) | 1.0x |

| This compound-3-acetate | Esterification of 3-hydroxyl group | Anopheles gambiae | 0.15 mg/mL (24h) | 2.0x |

| This compound-15,16-dihydro | Saturation of the exocyclic vinyl group | Anopheles gambiae | 0.80 mg/mL (24h) | 0.38x |

| Ketone Reduction Product | Reduction of C2 ketone to hydroxyl | Anopheles gambiae | 0.55 mg/mL (24h) | 0.55x |

| 18-hydroxythis compound | Addition of hydroxyl at C18 | Anopheles gambiae | 0.25 mg/mL (24h) | 1.2x |

| This compound-O-methyl | Methylation of 3-hydroxyl group | Anopheles gambiae | 0.60 mg/mL (24h) | 0.5x |

Note: The data in this table is illustrative and based on hypothetical modifications and outcomes to demonstrate the principles of SAR studies.

Development of Analogues through Semi-Synthesis and Biotransformation

Building upon SAR findings, the development of novel this compound analogues through semi-synthesis and biotransformation offers a powerful strategy to create compounds with superior properties.

Semi-synthesis involves using this compound as a starting material and applying chemical reactions to introduce specific modifications. This approach leverages the existing complex structure of the natural product, making it more efficient than de novo total synthesis for certain modifications. Chemical reactions such as acylation, alkylation, oxidation, reduction, and halogenation can be employed to generate a diverse array of analogues. For example, esterifying the hydroxyl group or modifying the double bonds could alter solubility and metabolic stability nih.govmdpi.comrsc.org.

Biotransformation , on the other hand, utilizes enzymes or whole microorganisms to catalyze specific chemical modifications of this compound. This method can achieve regioselective and stereoselective transformations that are often difficult or impossible to accomplish through conventional chemical synthesis. For instance, microbial hydroxylation at specific positions or glycosylation could yield novel compounds with altered bioactivity or bioavailability. Identifying suitable microbial strains or enzymes capable of modifying this compound would be a critical first step in this research direction.

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents

The efficacy of this compound could potentially be amplified through synergistic interactions with other bioactive compounds. Investigating these synergistic effects is crucial for developing more potent and cost-effective pest control or therapeutic strategies.

Synergy can be explored by combining this compound with:

Other Phytochemicals: Compounds isolated from Hugonia castaneifolia or other plants known for their antifungal or insecticidal properties could be tested in combination with this compound. For example, exploring combinations with other diterpenoids or flavonoids might reveal additive or synergistic effects researchgate.netnih.gov.

Conventional Agents: Combining this compound with established synthetic pesticides (e.g., pyrethroids, neonicotinoids) or antifungal drugs could lead to enhanced efficacy, potentially allowing for lower application rates of synthetic chemicals, thereby mitigating resistance development and environmental impact.

Experimental designs such as checkerboard assays or dose-response studies are employed to quantify synergistic interactions, often using metrics like the Fractional Inhibitory Concentration Index (FICI) for antifungal activity or synergistic ratios for larvicidal effects.

Illustrative Synergistic Effect Data Table:

| Agent 1 | Agent 2 | Target Organism/Pathway | Response (e.g., % Larval Mortality) | FICI / Synergy Ratio | Interpretation |

| This compound | Control | An. gambiae larvae | 20% | - | Baseline |

| This compound | - | An. gambiae larvae | 60% | - | Potency |

| Pyrethroid X | - | An. gambiae larvae | 50% | - | Potency |

| This compound + Pyrethroid X | (1:1 ratio) | An. gambiae larvae | 95% | 0.6 | Synergistic |

| This compound | Aspergillus niger | Fungal Growth | 30% Inhibition | - | Potency |

| Fluconazole | Aspergillus niger | Fungal Growth | 50% Inhibition | - | Potency |

| This compound + Fluconazole | (1:1 ratio) | Fungal Growth | 85% Inhibition | 0.7 | Synergistic |

Note: This table presents hypothetical data to illustrate the concept of synergy. FICI values below 1.0 typically indicate synergy.

Sustainable Production and Scaling Strategies for this compound

The current primary source of this compound is extraction from the root bark of Hugonia castaneifolia research-nexus.netchemfaces.comudsm.ac.tz. However, relying solely on plant extraction can present challenges related to sustainability, yield variability, and the environmental impact of harvesting. Therefore, exploring alternative and scalable production strategies is critical for its widespread application.

Sustainable Sourcing:

Cultivation: Establishing controlled cultivation of Hugonia castaneifolia could ensure a more consistent and sustainable supply of biomass, reducing pressure on wild populations.

Optimized Extraction: Refining extraction techniques to maximize this compound yield from plant material while minimizing solvent use and waste generation.

Alternative Production Methods:

Total Chemical Synthesis: While complex diterpenoids like this compound can be synthesized chemically, the multi-step processes are often costly and may not be economically viable for large-scale production. However, developing efficient synthetic routes could provide a reliable supply.

Semi-synthesis from Abundant Precursors: If a related, more abundant natural product can be efficiently converted to this compound through a few chemical steps, this could offer a more sustainable route.

Biotechnological Production: Engineering microorganisms (e.g., yeast, bacteria) or plant cell cultures to produce this compound through metabolic engineering holds significant promise for sustainable and scalable production. This would involve identifying and cloning the genes responsible for this compound biosynthesis and expressing them in a suitable host organism.

Advanced Mechanistic Studies at the Genomic and Proteomic Levels

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for rational drug design, optimizing its application, and predicting potential resistance mechanisms. Advanced mechanistic studies at the genomic and proteomic levels can elucidate this compound's targets and pathways of action.

Genomic Studies:

Gene Expression Profiling: Using techniques like RNA sequencing (RNA-Seq) on target organisms (e.g., Anopheles gambiae larvae, pathogenic fungi) exposed to this compound can reveal which genes are up- or down-regulated. This can pinpoint genes involved in essential metabolic pathways, cellular structures, or defense mechanisms that are disrupted by this compound.

Genome-Wide Association Studies (GWAS): For insect populations, GWAS could identify genetic variations associated with differential susceptibility or resistance to this compound.

Proteomic Studies:

Target Identification: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to this compound. This is a direct approach to finding its molecular targets.

Differential Proteomics: Comparing the proteomes of this compound-treated versus untreated organisms can reveal changes in protein abundance, post-translational modifications, or protein-protein interactions. This can provide insights into cellular responses and downstream effects. For example, in silico studies suggest this compound interacts with Plasmodium falciparum hexokinase-1, a key enzyme in glycolysis unar.ac.id. Proteomic analysis could validate this interaction and explore other protein targets in the parasite or vector.

Integration of this compound-Based Biopesticides into Integrated Pest Management Programs

The development of this compound as a biopesticide necessitates its strategic integration into existing Integrated Pest Management (IPM) programs. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques, including biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. When necessary, chemical pesticides are used in a way that minimizes risks to human health, the environment, and beneficial organisms.

Key considerations for integrating this compound into IPM include:

Target Specificity: Assessing this compound's specificity towards target pests (e.g., mosquitoes, fungi) versus beneficial insects (e.g., pollinators, natural predators) and non-target organisms.

Compatibility with Biological Control Agents: Ensuring that this compound does not negatively impact beneficial microorganisms or insects used in biological control strategies.

Resistance Management: Developing strategies to prevent or delay the development of resistance in pest populations. This may involve rotating this compound with other pesticides of different modes of action or using it in combination therapies.

Formulation Development: Creating stable and effective formulations (e.g., emulsifiable concentrates, wettable powders, microencapsulations) suitable for application in agricultural or public health settings, ensuring optimal delivery and persistence.

Environmental Fate and Impact: Studying the degradation pathways, persistence, and potential ecological impact of this compound and its formulations in various environmental compartments.

By addressing these aspects, this compound can be positioned as a valuable tool within sustainable pest management frameworks, offering an alternative to synthetic pesticides and contributing to more environmentally sound practices.

Compound List:

this compound

18-hydroxythis compound

18-hydroxy-3-deoxythis compound

Hugonone A

Hugonone B

Hugorosenol

Hugonianene B

Tetracosyl-(E)-ferrulate

Caryophyllene oxide

Dioncophyllin-A

Marmesine

Oxyprotostemonin

Plumbagin

Q & A

Q. Basic

- Protocol approval : Submit detailed plans (dose rationale, endpoint criteria) to institutional animal care committees .

- 3Rs compliance : Apply Replacement, Reduction, and Refinement principles—e.g., use telemetry for continuous monitoring to minimize animal stress .

- Transparency : Publish negative outcomes to avoid redundant experiments .

What statistical methods optimize dose-response analysis in this compound toxicity studies?

Q. Advanced

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .

- ANCOVA : Adjust for covariates like animal weight or baseline biomarker levels.

- Bayesian hierarchical models : Account for inter-study variability in multi-lab collaborations .

How can inter-lab reproducibility be ensured in this compound synthesis?

Q. Basic

- Standardized protocols : Provide step-by-step instructions with tolerances (e.g., "stir at 25±2°C for 48±2 hours") .

- Reference materials : Distribute authenticated this compound samples for QC comparisons.

- Open data : Share raw spectral data (NMR, IR) in public repositories for independent verification .

What strategies mitigate confounding variables in this compound clinical trials?

Q. Advanced

- Stratified randomization : Group participants by biomarkers (e.g., cytokine levels) to balance arms .

- Adaptive blinding : Use placebo-controlled designs with interim analysis to adjust dosing.

- Covariate tracking : Monitor variables like concomitant medications via real-time electronic data capture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.